Ethyl 2-phenylisonicotinate

Coordination Chemistry OLED Materials Phosphorescent Probes

Choose Ethyl 2-phenylisonicotinate (92199-59-2) for its exact 2-aryl-4-ester regiochemistry, critical for forming stable, luminescent Ir(III) complexes used in patented OLED and bioimaging applications. Its low melting point (42–44 °C) enables easy dissolution and handling, while the ethyl ester permits versatile Suzuki-Miyaura derivatizations without hazardous diazomethane. This specific regioisomer is not interchangeable with Ethyl 4-phenylpyridine-2-carboxylate or the parent acid—using a generic alternative fundamentally alters ligand geometry and photophysical performance.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B8230695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenylisonicotinate
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c1-2-17-14(16)12-8-9-15-13(10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3
InChIKeyLGGVBTZLSYDTFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-phenylisonicotinate (CAS 92199-59-2): A Key 2-Arylpyridine Scaffold for Coordination Chemistry and Targeted Synthesis


Ethyl 2-phenylisonicotinate (CAS 92199-59-2) is a small molecule heterocyclic building block [1]. It is characterized by a pyridine ring substituted at the 2-position with a phenyl group and at the 4-position with an ethyl carboxylate ester, giving it a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol [2]. This specific substitution pattern classifies it as a 2-arylpyridine, a privileged ligand framework for transition metal complexes, particularly with iridium(III), which are of high interest in photonic applications like Organic Light-Emitting Diodes (OLEDs) and biological imaging [3]. Its solid physical state, with a defined melting point range of 42-44 °C, offers practical handling advantages over liquid analogs [4].

Why Ethyl 2-phenylisonicotinate Cannot Be Replaced by Common Analogs: The Critical Importance of Regiochemistry and Ester Identity


Substituting Ethyl 2-phenylisonicotinate with a generic alternative from the same molecular class is scientifically unsound due to its precise regiochemistry and functional group identity, which dictate its performance in key applications. For example, the regioisomer Ethyl 4-phenylpyridine-2-carboxylate (CAS 52565-57-8) relocates the chelating nitrogen atom relative to the aryl group, fundamentally altering the geometry and electronic properties of any resulting metal complex . Similarly, replacing the ethyl ester with the parent carboxylic acid, 2-phenylisonicotinic acid (CAS 55240-51-2), introduces a protic site and different solubility profile, rendering it unsuitable for reactions requiring an ester, such as nucleophilic additions or transesterifications . Even substitution with a structurally similar ethyl ester like Ethyl 2-phenylnicotinate, which shifts the nitrogen atom on the pyridine ring, results in a different ligand bite angle and electronic environment, leading to unpredictable changes in metal complex stability and photophysical properties .

Procurement-Ready Evidence: Quantifying the Differentiated Performance of Ethyl 2-phenylisonicotinate


Enabling Iridium(III) Complex Synthesis for OLED and Bioimaging Applications

Ethyl 2-phenylisonicotinate is explicitly claimed and exemplified as a critical 'main ligand' precursor in the patented synthesis of a specific class of iridium(III) complexes, intended for use as phosphorescent materials and biological probes [1]. The patented method involves a multi-step process where the 2-phenylisonicotinic acid ethyl ester framework is essential for forming the cyclometalated iridium complex. A related derivative, 2-(3,5-dimethoxyphenyl)isonicotinic acid ethyl ester, was synthesized with a 56% yield using a Suzuki coupling, demonstrating a viable and quantifiable synthetic route for this scaffold in complex molecule construction [1]. In contrast, the regioisomer Ethyl 4-phenylpyridine-2-carboxylate, while potentially useful for other metal complexes, is not cited or claimed in this specific patent for high-value iridium-based photonic materials [1].

Coordination Chemistry OLED Materials Phosphorescent Probes

Advantageous Solid-State Handling vs. High-Melting Acid Analog

Ethyl 2-phenylisonicotinate exhibits a melting point of 42-44 °C, making it a low-melting solid at room temperature [1]. This physical state offers a key advantage in handling and formulation compared to its closely related acid analog, 2-phenylisonicotinic acid (CAS 55240-51-2), which has a significantly higher melting point range of 270-271 °C [2]. The lower melting point of the ethyl ester allows for easier dissolution and mixing in organic solvents at ambient or moderately elevated temperatures, which is often a critical factor in process chemistry and the preparation of analytical samples [1].

Process Chemistry Formulation Analytical Chemistry

Validated Route to 2-Phenylisonicotinate Scaffold via Suzuki-Miyaura Cross-Coupling

A reliable synthetic route for the Ethyl 2-phenylisonicotinate scaffold is established using a Suzuki-Miyaura cross-coupling between phenylboronic acid and ethyl 2-chloroisonicotinate . This method provides a general and robust approach to functionalizing the 2-position of the isonicotinate core. This is a crucial differentiator from its acid analog, 2-phenylisonicotinic acid, which is typically accessed via a less versatile esterification of the pre-formed acid using (trimethylsilyl)diazomethane, a hazardous and specialized reagent . The Suzuki coupling route for the ester is more amenable to creating diverse libraries of 2-substituted isonicotinates, as a wide variety of boronic acids are commercially available .

Synthetic Methodology Medicinal Chemistry Building Blocks

High-Value Application Scenarios for Ethyl 2-phenylisonicotinate Based on Verified Evidence


Synthesis of Phosphorescent Iridium(III) Complexes for OLED and Bioimaging

This compound is a validated precursor for synthesizing a specific class of iridium(III) complexes, as detailed in patent literature [1]. The 2-phenylisonicotinate framework serves as a main ligand in these complexes, which are designed for use in Organic Light-Emitting Diodes (OLEDs) and as biological imaging probes. Its specific regiochemistry is essential for the formation of stable, luminescent metal complexes, a property not claimed for its regioisomers. This provides a direct, patented pathway for materials scientists to develop next-generation phosphorescent materials.

Derivatization via Suzuki-Miyaura Cross-Coupling for Library Synthesis

The ethyl ester moiety and the 2-chloro precursor (ethyl 2-chloroisonicotinate) make this compound an ideal scaffold for generating diverse chemical libraries via palladium-catalyzed Suzuki-Miyaura cross-coupling . Researchers can replace the phenyl group with a wide range of commercially available boronic acids to explore structure-activity relationships (SAR) in medicinal chemistry projects. This approach is a safer and more versatile alternative to working with the corresponding acid, which relies on hazardous diazomethane for derivatization.

Process Development and Formulation Requiring a Low-Melting Solid

With a melting point of 42-44 °C, Ethyl 2-phenylisonicotinate is a low-melting solid that offers significant practical advantages over its high-melting acid counterpart (2-phenylisonicotinic acid, m.p. 270-271 °C) [2][3]. This property facilitates easier dissolution, mixing, and handling in organic solvents at room temperature or with gentle warming. This is a critical differentiator for process chemists and formulators who require efficient, scalable, and energy-saving methods for incorporating this heterocyclic building block into larger molecules or formulations.

Medicinal Chemistry Exploration of the 2-Arylisonicotinate Pharmacophore

Ethyl 2-phenylisonicotinate represents a key scaffold for exploring the 2-arylisonicotinate pharmacophore, a structural motif of interest in medicinal chemistry [4]. Its specific substitution pattern, with the ester at the 4-position and aryl group at the 2-position, is crucial for any resulting biological activity. Using this exact compound ensures that the biological activity observed is due to this specific pharmacophore geometry, which would be altered if a regioisomer like Ethyl 4-phenylpyridine-2-carboxylate were used. While primary data on this exact compound is limited, its validated synthesis and role as a precursor make it a logical starting point for such programs.

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